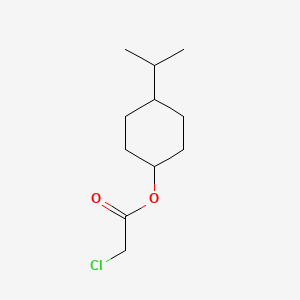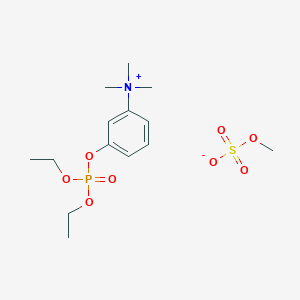
AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, DIETHYLPHOSPHATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, diethylphosphate: is a complex organic compound with the molecular formula C13-H23-N-O4-P.C-H3-O4-S and a molecular weight of 399.44 . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, diethylphosphate involves multiple steps. The primary synthetic route includes the reaction of m-hydroxyphenyltrimethylammonium with methylsulfate and diethylphosphate under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, diethylphosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically conducted under controlled temperature and pressure to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones , while reduction may produce hydroxy derivatives .
Aplicaciones Científicas De Investigación
Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, diethylphosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, diethylphosphate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can trigger a cascade of biochemical reactions, ultimately resulting in the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, carbamate
- Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, dimethylcarbamate
- Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, allylcarbamate
Uniqueness
Compared to similar compounds, ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, diethylphosphate is unique due to its specific combination of functional groups and its distinct chemical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
5823-10-9 |
|---|---|
Fórmula molecular |
C14H26NO8PS |
Peso molecular |
399.40 g/mol |
Nombre IUPAC |
(3-diethoxyphosphoryloxyphenyl)-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C13H23NO4P.CH4O4S/c1-6-16-19(15,17-7-2)18-13-10-8-9-12(11-13)14(3,4)5;1-5-6(2,3)4/h8-11H,6-7H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
QFQPCKASCHEWFN-UHFFFAOYSA-M |
SMILES canónico |
CCOP(=O)(OCC)OC1=CC=CC(=C1)[N+](C)(C)C.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-pyrrolidin-1-ium-1-ylethanone;2-hydroxy-2-oxoacetate](/img/structure/B13762545.png)
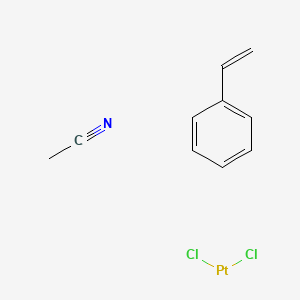
![Propanenitrile, 3-[[4-[(5-nitro-2-thiazolyl)azo]phenyl](3-phenylpropyl)amino]-](/img/structure/B13762558.png)
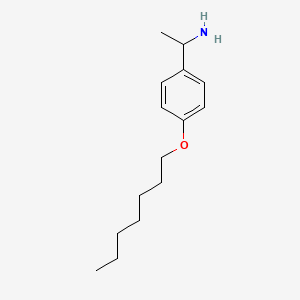
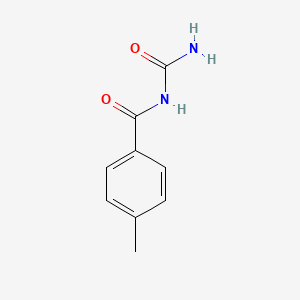

![Diammonium 4,4'-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate)](/img/structure/B13762589.png)
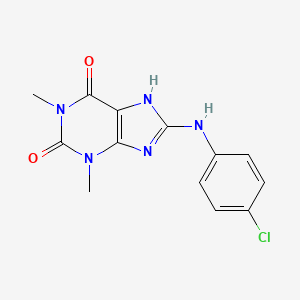
![6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B13762603.png)


